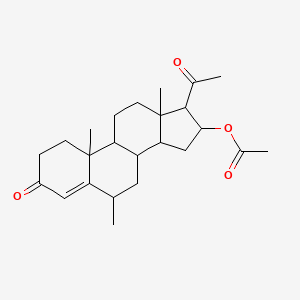
Medroxy Progesterone Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Medroxy Progesterone Acetate is a synthetic derivative of the naturally occurring steroid hormone progesterone. It is widely used in medicine, particularly in hormonal therapies and contraceptives. This compound is known for its potent progestogenic effects, which are stronger than those of natural progesterone .
Méthodes De Préparation
Medroxy Progesterone Acetate is synthesized through a series of chemical reactions starting from progesteroneThe reaction conditions often include the use of reagents such as acetic anhydride and catalysts like pyridine . Industrial production methods involve large-scale synthesis using similar chemical processes but optimized for efficiency and yield .
Analyse Des Réactions Chimiques
Medroxy Progesterone Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the 17α-hydroxy group, leading to the formation of 17-keto derivatives.
Reduction: Reduction reactions can convert the 3-keto group to a hydroxyl group.
Substitution: The acetate group at the 17α position can be replaced with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Medroxy Progesterone Acetate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of quantification methods.
Biology: It serves as a tool to study the effects of progestogens on cellular processes.
Industry: It is used in the formulation of various pharmaceutical products.
Mécanisme D'action
Medroxy Progesterone Acetate exerts its effects by binding to progesterone receptors in target tissues. This binding leads to the activation of specific genes that regulate the menstrual cycle and pregnancy. The compound also decreases the release of gonadotropins, which suppresses ovulation and reduces sex hormone levels . Additionally, it transforms a proliferative endometrium into a secretory endometrium, reducing the risk of endometrial hyperplasia and adenocarcinoma .
Comparaison Avec Des Composés Similaires
Medroxy Progesterone Acetate is often compared with other progestins such as:
Progesterone: The natural hormone with similar but weaker effects.
Norethisterone: Another synthetic progestin used in hormonal therapies.
Megestrol Acetate: A progestin with similar applications but different pharmacokinetic properties
This compound is unique due to its strong progestogenic activity and its ability to be administered in various forms, including oral tablets and injectable suspensions .
Propriétés
Formule moléculaire |
C24H34O4 |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
(17-acetyl-6,10,13-trimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-16-yl) acetate |
InChI |
InChI=1S/C24H34O4/c1-13-10-17-18(23(4)8-6-16(27)11-19(13)23)7-9-24(5)20(17)12-21(28-15(3)26)22(24)14(2)25/h11,13,17-18,20-22H,6-10,12H2,1-5H3 |
Clé InChI |
YWCAMUNPTULUPQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2C(CCC3(C2CC(C3C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


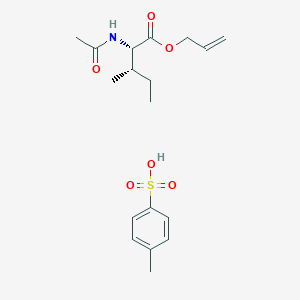
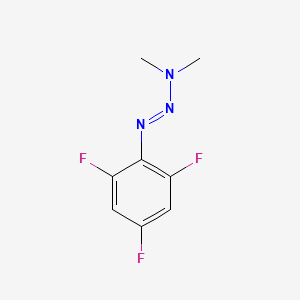
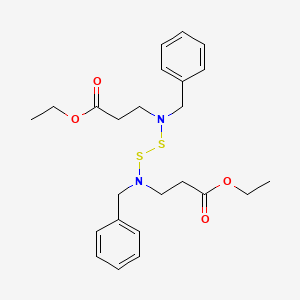
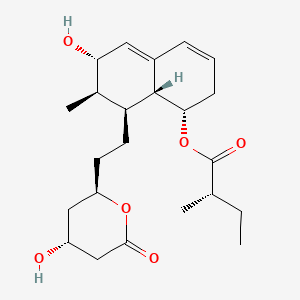
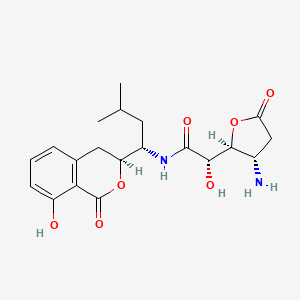
![(2-Methyl-1,1-dioxido-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid](/img/structure/B13405325.png)

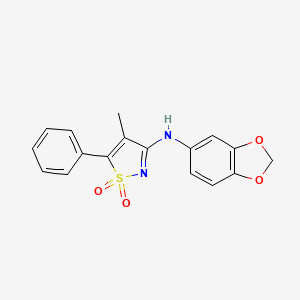
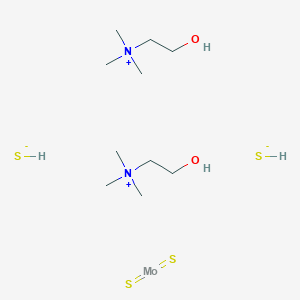
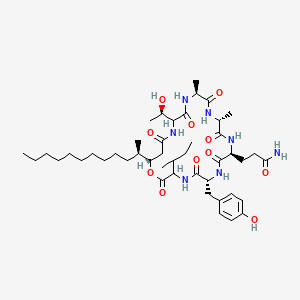

![(E)-4-[[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B13405357.png)
![sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide](/img/structure/B13405365.png)

